N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine CAS 1249031-56-8 properties
N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine CAS 1249031-56-8 properties
CAS 1249031-56-8 | The Rociletinib Scaffold
Executive Summary & Structural Significance
N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine (CAS 1249031-56-8) is a critical heterocyclic building block primarily utilized in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).
Most notably, this molecule serves as the core amine scaffold for Rociletinib (CO-1686) , a covalent inhibitor designed to target the EGFR T790M resistance mutation while sparing wild-type EGFR.
Pharmacophore Analysis:
-
Pyrimidine Core: Acts as the hinge-binding moiety, forming hydrogen bonds with the ATP-binding pocket of the kinase.
-
C2-Position (3-Methoxyaniline): Occupies the hydrophobic back pocket of the enzyme. The methoxy group often aids in selectivity or metabolic modulation.
-
C5-Position (Primary Amine): The "warhead handle." This nucleophilic amine is chemically distinct from the C2-amine, allowing for selective derivatization—typically acylation with acryloyl chloride to install the Michael acceptor required for covalent bonding to Cys797 in EGFR.
Physicochemical Characterization
The following data aggregates predicted and experimentally observed properties for the free base form.
| Property | Value | Notes |
| Chemical Formula | ||
| Molecular Weight | 216.24 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive (amines) |
| Solubility | DMSO (>50 mg/mL), DMF | Poor solubility in water |
| pKa (Calculated) | ~4.5 (Pyrimidine N), ~3.8 (Aniline) | Weakly basic |
| LogP | ~1.2 | Lipophilic scaffold |
| Storage | -20°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |
Synthetic Pathways & Methodology
The synthesis of CAS 1249031-56-8 is a sequential process designed to differentiate the two amino groups on the pyrimidine ring. The standard industrial route utilizes a Nucleophilic Aromatic Substitution (
Protocol A: The "Nitro-Reduction" Route (Recommended)
Step 1:
-
Reactants: 2-Chloro-5-nitropyrimidine (1.0 eq) + 3-Methoxyaniline (1.1 eq).
-
Conditions:
(DIPEA), -Butanol or DMF, 80°C, 4 hours. -
Mechanism: The electron-withdrawing nitro group at C5 activates the C2-chloride for displacement by the aniline.
-
Intermediate: N-(3-methoxyphenyl)-5-nitropyrimidin-2-amine.
Step 2: Chemoselective Reduction
-
Reactants: Nitro-intermediate (from Step 1).
-
Reagents: Iron powder (
) / Ammonium Chloride ( ) OR (1 atm) / Pd/C (10%). -
Solvent: EtOH/Water (4:1).
-
Temperature: Reflux (Fe) or RT (Pd/C).
-
Workup: Filter through Celite (if Pd/C) or aqueous extraction (if Fe). The product is the C5-amine (CAS 1249031-56-8).
Visualization: Synthetic Workflow
Figure 1: Two-step synthesis of the Rociletinib scaffold from commercially available precursors.
Downstream Application: Warhead Installation
The primary utility of CAS 1249031-56-8 is its conversion into a covalent kinase inhibitor. The C5-amine is selectively acylated because the C2-amine is electronically deactivated by the pyrimidine ring and sterically hindered by the aryl group.
Experimental Protocol: Acrylamide Formation
-
Dissolution: Dissolve CAS 1249031-56-8 (1 eq) in anhydrous THF/DCM (1:1).
-
Base: Add
(saturated aq) or DIPEA (1.5 eq) to scavenge HCl. -
Acylation: Cool to 0°C. Dropwise add Acryloyl Chloride (1.05 eq).
-
Monitoring: Reaction is usually complete in <1 hour (monitor by LCMS).
-
Result: Formation of the acrylamide "warhead" at the 5-position.
Analytical Quality Control (Self-Validating Systems)
To ensure the integrity of this intermediate before using it in expensive downstream steps, verify the following:
A. Proton NMR (
-
Diagnostic Signal 1: A singlet around 3.73 ppm (3H) confirming the methoxy group (
). -
Diagnostic Signal 2: A broad singlet around 4.8–5.2 ppm (2H) corresponding to the C5-primary amine (
). Note: If this signal is absent or split, oxidation or incomplete reduction has occurred. -
Diagnostic Signal 3: A distinct singlet around 8.0–8.2 ppm (2H) for the pyrimidine protons (H4/H6).
B. HPLC Purity Check
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV 254 nm.
-
Impurity Flag: Look for a peak with M+1 = 246 (unreduced nitro intermediate) or M+1 = 431 (dimer formation via azo coupling).
Biological Context & Mechanism of Action
While CAS 1249031-56-8 is an intermediate, its structure dictates the binding mode of the final drug.
The Hinge Binder Logic: The pyrimidine-2,5-diamine motif is a "privileged scaffold" in kinase discovery.
-
H-Bond Acceptor: N1 of the pyrimidine accepts a proton from the kinase hinge region (typically Met793 in EGFR).
-
H-Bond Donor: The NH at C2 donates a proton to the hinge carbonyl.
-
Vector: The C5-substituent points directly out towards the solvent front, positioning the acrylamide warhead perfectly to intercept Cys797.
Figure 2: Pharmacophore mapping of the scaffold within the EGFR ATP-binding pocket.
References
-
Sequist, L. V., et al. (2015). "Rociletinib in EGFR-mutated non-small-cell lung cancer." New England Journal of Medicine.[1]
-
Walter, A. O., et al. (2013). "Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance." Cancer Discovery.
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 56931580 (Rociletinib Analog)." PubChem.
-
US Patent 8476442B2. "Pyrimidines as EGFR inhibitors." (Describes the synthesis of the 2,5-diaminopyrimidine core).
